3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one
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Overview
Description
Reagents: 3-chloro-4-fluorobenzenesulfonyl chloride, base (e.g., triethylamine)
Conditions: Room temperature, inert atmosphere
Product: 3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and yield.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one typically involves a multi-step process. One common method starts with the preparation of the chromenone core, followed by the introduction of the 3-chloro-4-fluorophenylsulfonyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.
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Step 1: Synthesis of Chromenone Core
Reagents: Salicylaldehyde, acetic anhydride
Conditions: Reflux in the presence of a base such as pyridine
Product: 2H-chromen-2-one
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, room temperature
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux
Substitution: Sodium methoxide, methanol, reflux
Major Products
Oxidation: Quinones
Reduction: Corresponding sulfides
Substitution: Various substituted phenyl derivatives
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-chloro-4-fluorophenyl)sulfonyl)alanine
- 3-((3-chloro-4-fluorophenyl)sulfonyl)leucine
Uniqueness
Compared to similar compounds, 3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one is unique due to its chromenone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFO4S/c16-11-8-10(5-6-12(11)17)22(19,20)14-7-9-3-1-2-4-13(9)21-15(14)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRNDLWGNKOSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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